molecular formula C4H9N3 B2991343 N-methyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 930-53-0

N-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B2991343
CAS No.: 930-53-0
M. Wt: 99.137
InChI Key: RBFIHIRGOXGJIG-UHFFFAOYSA-N
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Description

N-Methyl-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound with the molecular formula C4H9N3

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the reaction of ethylenediamine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imidazoline ring, followed by methylation to yield the final product.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form N-methylimidazol-2-one .

  • Reduction: Reduction reactions can lead to the formation of N-methylimidazolidine .

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazoline ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • N-methylimidazol-2-one: (from oxidation)

  • N-methylimidazolidine: (from reduction)

  • Various substituted imidazolines (from substitution reactions)

Scientific Research Applications

Chemistry: N-Methyl-4,5-dihydro-1H-imidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • Imidazole: A closely related compound with similar biological and chemical properties.

  • N-methylimidazolidine: A reduced form of the compound, differing in its chemical reactivity.

  • N-methylimidazol-2-one: An oxidized derivative, with different chemical and biological properties.

Uniqueness: N-Methyl-4,5-dihydro-1H-imidazol-2-amine is unique in its balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

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Properties

IUPAC Name

N-methylimidazolidin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIHIRGOXGJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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